Picolinic acid-d4

Stable Isotope Labeled Internal Standard Quantitative LC-MS/MS Metabolomics

In LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) with an unlabeled or structural analog introduces systematic quantification errors irremediable by calibration. Picolinic acid-d4 (CAS 284487-61-2) is a deuterated SIL-IS that co-elutes with endogenous picolinic acid, matching its physicochemical properties to normalize extraction efficiency, ion suppression/enhancement, and instrument drift. • ≥98% isotopic enrichment; +4 Da mass shift ensures unambiguous MS distinction from endogenous analyte • Validated for plasma, CSF, brain tissue, and urine matrices without derivatization • Co-eluting SIL-IS-the gold standard for bioanalytical method validation per ICH M10/FDA guidelines

Molecular Formula C6H5NO2
Molecular Weight 127.13 g/mol
CAS No. 284487-61-2
Cat. No. B1456415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinic acid-d4
CAS284487-61-2
Molecular FormulaC6H5NO2
Molecular Weight127.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)O
InChIInChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
InChIKeySIOXPEMLGUPBBT-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picolinic Acid-d4 (CAS 284487-61-2): Deuterated Internal Standard for LC-MS/MS Metabolite Quantification


Picolinic acid-d4 (3,4,5,6-tetradeuteriopyridine-2-carboxylic acid, CAS 284487-61-2) is a stable isotope-labeled derivative of picolinic acid belonging to the class of deuterated pyridine carboxylic acids. It incorporates four deuterium atoms into the aromatic pyridine ring, yielding a predictable +4 Da mass shift while preserving the native compound's chemical behavior, including pKa, chelating strength, and chromatographic retention characteristics . This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous picolinic acid in biological matrices .

Why Unlabeled Picolinic Acid or Structural Analogs Cannot Substitute Picolinic Acid-d4 in Quantitative LC-MS/MS


In LC-MS/MS bioanalysis, substituting a SIL-IS such as picolinic acid-d4 with either unlabeled picolinic acid or a structural analog introduces systematic quantification errors that cannot be resolved through method calibration. Unlabeled picolinic acid co-elutes with the endogenous analyte and contributes directly to the measured signal, rendering analyte-specific quantification impossible [1]. Structural analog internal standards, while mass-distinct, exhibit differential chromatographic retention, ionization efficiency, and extraction recovery relative to the target analyte, resulting in incomplete or inconsistent correction of matrix effects [2]. Only a co-eluting stable isotope-labeled internal standard—sharing identical physicochemical properties with the analyte—can normalize for sample-to-sample variability in extraction efficiency, ion suppression/enhancement, and instrument drift across an analytical run [3].

Picolinic Acid-d4: Quantifiable Procurement-Relevant Differentiation Evidence


Isotopic Purity and Mass Shift Differentiation vs. Unlabeled Picolinic Acid

Picolinic acid-d4 provides a predictable +4 Da mass shift relative to unlabeled picolinic acid, enabling baseline-resolved detection in mass spectrometry without chromatographic separation interference. The isotopic enrichment specification of ≥98% D ensures minimal unlabeled carryover that could compromise quantification accuracy . This mass differentiation is absent in the unlabeled native compound (0 Da shift), which cannot serve as an internal standard for its own quantification .

Stable Isotope Labeled Internal Standard Quantitative LC-MS/MS Metabolomics

Chromatographic Co-Elution Performance vs. Structural Analog Internal Standards

Picolinic acid-d4 exhibits chromatographic retention behavior essentially identical to the unlabeled analyte, with no measurable shift in retention time under typical reversed-phase or HILIC LC conditions. This co-elution ensures that both the analyte and the internal standard experience the same matrix-induced ion suppression or enhancement at any given moment of the electrospray ionization process . In contrast, structural analog internal standards (e.g., nicotinic acid derivatives or non-isotopic pyridine carboxylic acids) elute at different retention times and thus encounter varying mobile phase compositions and matrix effect magnitudes [1].

Matrix Effect Correction LC-MS/MS Method Validation Bioanalytical Chemistry

Procurement Specification Differentiation: Chemical Purity vs. Alternative Vendor Products

Commercial vendors supply picolinic acid-d4 with chemical purity specifications ranging from 97.00% to ≥99.0% [1]. The higher-purity grade (≥99.0%) reduces the potential for unidentified impurities that could interfere with LC-MS/MS detection or introduce non-linear calibration behavior in low-concentration quantitative assays. For picolinic acid-d4 specifically, Aladdin Scientific offers ≥99.0% purity, whereas several alternative vendors supply at 97.00–98.00% purity .

Chemical Purity Quality Control Procurement Specifications

Validated Application in Urinary Tryptophan-NAD Pathway Metabolite Quantification

Picolinic acid-d4 has been empirically validated as an internal standard in a published LC-MS method for quantifying acid metabolites of the tryptophan-NAD pathway in urine. The method employed PA-d4 (picolinic acid-d4) and NA-d4 (nicotinic acid-d4) as isotope-labeled internal standards, demonstrating successful quantification of five urinary acids across both human and rat samples using mixed-mode solid phase extraction [1]. While the publication does not report comparative performance metrics against alternative internal standards, it establishes a validated-use precedent for this specific compound in a defined analytical workflow.

Tryptophan Metabolism Urinary Biomarkers Method Validation

Picolinic Acid-d4: Evidence-Based Application Scenarios for Research and Industrial Procurement


Quantitative LC-MS/MS Analysis of the Kynurenine Pathway in Neurological Disease Research

Picolinic acid-d4 is employed as a stable isotope-labeled internal standard for the accurate quantification of endogenous picolinic acid in plasma, cerebrospinal fluid, and brain tissue. Picolinic acid is a neuroprotective metabolite in the kynurenine pathway whose accurate measurement is critical for studies of mood disorders, neurodegenerative diseases, and psychiatric conditions [1]. The deuterated internal standard corrects for matrix-dependent ion suppression/enhancement and extraction variability, enabling reliable quantification in complex biological matrices without derivatization [2].

Simultaneous Multi-Analyte Profiling of Tryptophan Metabolites for Biomarker Discovery

In multi-analyte LC-MS/MS panels quantifying tryptophan and its downstream kynurenine metabolites, picolinic acid-d4 serves as the analyte-specific SIL-IS for the picolinic acid channel. Published methods have demonstrated chromatographic separation of the isomeric compounds nicotinic acid and picolinic acid—which share identical mass and fragmentation and are thus indistinguishable by MS alone—allowing their independent quantification [1]. This application supports biomarker discovery efforts in inflammation, immune modulation, and cardiovascular disease where picolinic acid levels may be altered [2].

Urinary Metabolite Analysis for Tryptophan-NAD Pathway Studies

Picolinic acid-d4 has been validated as an internal standard in HPLC-ESI-MS methods for quantifying picolinic acid and related acids in human and rat urine [1]. This application is relevant for research on tryptophan catabolism, niacin biosynthesis, and metabolic disorders where urinary excretion of picolinic acid serves as a biomarker of pathway flux. The use of picolinic acid-d4 as the SIL-IS ensures accurate quantification across the physiological concentration ranges encountered in both clinical and preclinical urine samples.

Method Development and Validation for Regulated Bioanalysis

Picolinic acid-d4 is procured as a reference standard for developing and validating quantitative LC-MS/MS methods in compliance with bioanalytical method validation guidelines. Its ≥98% isotopic enrichment and defined chemical purity specifications support the establishment of calibration curves, assessment of accuracy and precision, and evaluation of matrix effects [1]. Stable isotope-labeled internal standards are considered the gold standard for correcting analytical variability in regulated bioanalysis, and picolinic acid-d4 fulfills this role for picolinic acid quantification [2].

Technical Documentation Hub

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